1H-Imidazole, 4-(bromomethyl)-5-methyl-

Description

The exact mass of the compound 1H-Imidazole, 5-(bromomethyl)-4-methyl- is 173.97926 g/mol and the complexity rating of the compound is 76.8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Imidazole, 4-(bromomethyl)-5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole, 4-(bromomethyl)-5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

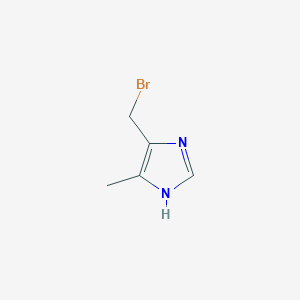

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-5-methyl-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-4-5(2-6)8-3-7-4/h3H,2H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTJOBABUVWGNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601288281 | |

| Record name | 5-(Bromomethyl)-4-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601288281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72836-00-1 | |

| Record name | 5-(Bromomethyl)-4-methyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72836-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)-4-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601288281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Imidazole Chemistry Research

The imidazole (B134444) ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal and materials chemistry. nih.govresearchgate.net Its derivatives are integral to a multitude of biologically active molecules, including the amino acid histidine, purines, and numerous pharmaceuticals. longdom.org The ongoing exploration of novel imidazole-containing compounds is driven by their diverse pharmacological activities, which encompass antibacterial, anti-inflammatory, antifungal, and anticancer properties. mdpi.com

The synthesis of substituted imidazoles is a mature yet continually evolving field. Classic methods such as the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, provide a foundational approach to constructing the imidazole core. wikipedia.orgijprajournal.com Modern advancements have introduced more efficient and environmentally benign methodologies, often employing microwave assistance or novel catalytic systems to improve yields and reduce reaction times. researchgate.netmdpi.comtandfonline.com The functionalization of the imidazole ring at its various carbon and nitrogen positions allows for the fine-tuning of its steric and electronic properties, a critical aspect in the design of new drugs and materials.

Significance of the Bromomethyl Imidazole Moiety in Synthetic Organic Chemistry

The introduction of a bromomethyl group onto the imidazole (B134444) scaffold, as seen in 1H-Imidazole, 4-(bromomethyl)-5-methyl-, imparts significant synthetic versatility. The bromomethyl group is a highly reactive functional handle, readily participating in nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide array of other functional groups, making bromomethyl imidazoles valuable intermediates in the synthesis of more complex molecules.

The carbon-bromine bond in the bromomethyl moiety is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This enables the alkylation of various substrates, including amines, thiols, and carbanions, thereby facilitating the construction of new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds. researchgate.netmdpi.com This capability is extensively exploited in the synthesis of pharmaceutical agents and other functional organic materials.

Overview of Key Research Directions for 1h Imidazole, 4 Bromomethyl 5 Methyl

While specific research exclusively focused on 1H-Imidazole, 4-(bromomethyl)-5-methyl- is not extensively documented in publicly available literature, its research directions can be inferred from studies on analogous structures. A plausible synthetic route to this compound would likely involve the initial synthesis of 4-hydroxymethyl-5-methyl-1H-imidazole, followed by a bromination step. The synthesis of the hydroxymethyl precursor can be achieved through the reaction of 4-methylimidazole (B133652) with formaldehyde. google.com Subsequent bromination, likely using a reagent such as phosphorus tribromide or thionyl bromide, would then yield the target compound.

Key research applications for this compound are anticipated to be in the following areas:

Medicinal Chemistry: As a versatile building block for the synthesis of novel therapeutic agents. The imidazole (B134444) core is a known pharmacophore, and the bromomethyl group allows for the attachment of various side chains to modulate biological activity.

Materials Science: In the development of functional materials, such as ionic liquids or ligands for metal-organic frameworks. The ability to functionalize the imidazole ring via the bromomethyl group is crucial for tailoring the properties of these materials.

Catalysis: As a precursor to N-heterocyclic carbene (NHC) ligands. NHCs are widely used in organometallic catalysis, and the functionalization of the imidazole backbone can influence the catalytic activity and selectivity of the resulting metal complexes.

Identification of Emerging Research Gaps and Future Academic Inquiries

Elucidation of Electrophilic Reactivity Patterns of the Bromomethyl Group

The bromomethyl group attached to the imidazole (B134444) ring at the 4-position is the primary site of electrophilic reactivity in 1H-Imidazole, 4-(bromomethyl)-5-methyl-. The carbon atom of the bromomethyl group is electrophilic due to the electron-withdrawing nature of the bromine atom. Furthermore, the imidazole ring itself exerts a significant electronic influence. The ring can act as an electron-donating group through resonance, which can stabilize a developing positive charge on the benzylic-like carbon of the bromomethyl group. This stabilization enhances the electrophilicity of the carbon, making it susceptible to attack by nucleophiles.

Nucleophilic Substitution Reactions at the Bromomethyl Center

Nucleophilic substitution is a hallmark reaction of 1H-Imidazole, 4-(bromomethyl)-5-methyl-. The reaction involves the replacement of the bromide ion, a good leaving group, by a nucleophile. The specific mechanism of this substitution, whether it proceeds via a unimolecular (SN1) or a bimolecular (SN2) pathway, is a subject of detailed kinetic and mechanistic study.

Kinetic Studies of SN1 and SN2 Pathways

The competition between SN1 and SN2 pathways is a central theme in the reactivity of 1H-Imidazole, 4-(bromomethyl)-5-methyl-. An SN2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.comyoutube.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com

Conversely, an SN1 reaction is a two-step process. masterorganicchemistry.com The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com The rate of an SN1 reaction is primarily dependent on the concentration of the substrate. youtube.com

For 1H-Imidazole, 4-(bromomethyl)-5-methyl-, the primary nature of the carbon bearing the bromine atom would typically favor an SN2 mechanism due to reduced steric hindrance. masterorganicchemistry.com However, the potential for the imidazole ring to stabilize the resulting primary carbocation through resonance introduces the possibility of an SN1 pathway. Kinetic studies are crucial to distinguish between these possibilities.

| Kinetic Data for Nucleophilic Substitution of 1H-Imidazole, 4-(bromomethyl)-5-methyl- | |

| Reaction Condition | Observed Rate Law |

| With a strong, unhindered nucleophile (e.g., I⁻) in an aprotic polar solvent (e.g., Acetone) | Rate = k[Substrate][Nucleophile] |

| With a weak nucleophile (e.g., H₂O) in a protic solvent (e.g., Ethanol/Water mixture) | Rate = k[Substrate] |

This is an interactive data table based on established chemical principles.

Radical Reactions and Related Mechanisms of 1H-Imidazole, 4-(bromomethyl)-5-methyl-

In addition to ionic pathways, 1H-Imidazole, 4-(bromomethyl)-5-methyl- can undergo radical reactions, typically initiated by light or radical initiators such as azobisisobutyronitrile (AIBN). In such reactions, the carbon-bromine bond undergoes homolytic cleavage to generate a 4-(methyl)-5-(imidazolyl)methyl radical and a bromine radical.

The stability of the resulting radical is a key factor in these reactions. The imidazole ring can stabilize the adjacent radical through resonance, similar to how it stabilizes a carbocation. This delocalization of the unpaired electron increases the propensity of the compound to participate in radical chain reactions. A typical propagation step would involve the imidazolyl-methyl radical abstracting a hydrogen atom from another molecule or adding across a double bond. youtube.com

Computational and Spectroscopic Probing of Reaction Intermediates

Modern computational and spectroscopic techniques provide invaluable insights into the transient species formed during the reactions of 1H-Imidazole, 4-(bromomethyl)-5-methyl-. Density Functional Theory (DFT) calculations can be employed to model the transition states of both SN1 and SN2 reactions, helping to predict the more favorable pathway under different conditions. nih.gov These calculations can also provide information on the geometry and electronic structure of the carbocation or radical intermediates.

Spectroscopic methods are used to experimentally detect and characterize these intermediates. For instance, time-resolved spectroscopy can be used to observe short-lived carbocations or radicals. Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized to study the structure of the final products and, in some cases, to detect stable intermediates. The stabilization of reaction intermediates on cold molecular films has also been studied to understand their intrinsic reactivity. nih.gov

Investigation of Stereochemical Outcomes in Transformations of 1H-Imidazole, 4-(bromomethyl)-5-methyl-

The stereochemical outcome of a nucleophilic substitution reaction provides crucial mechanistic information. Since the starting material, 1H-Imidazole, 4-(bromomethyl)-5-methyl-, is achiral, the formation of a chiral center in the product depends on the nature of the nucleophile and the reaction mechanism.

If a nucleophile that does not introduce a new stereocenter attacks, the product will remain achiral. However, if the reaction proceeds via an SN2 mechanism and the incoming nucleophile creates a chiral center, a single enantiomer or a specific stereoisomer would be expected if the starting material were chiral. In the case of an SN1 reaction, the planar carbocation intermediate can be attacked from either face by the nucleophile, which would lead to a racemic mixture if a new stereocenter is formed. For 1H-Imidazole, 4-(bromomethyl)-5-methyl-, since the substrate is achiral, any product with a newly formed stereocenter will be a racemic mixture regardless of the mechanism.

Construction of Advanced Heterocyclic Systems via Derivatization of 1H-Imidazole, 4-(bromomethyl)-5-methyl-

The inherent reactivity of the bromomethyl group and the potential for substitution on the imidazole ring make 1H-Imidazole, 4-(bromomethyl)-5-methyl- an ideal precursor for the synthesis of more complex, fused heterocyclic systems and for regioselective functionalization of the imidazole core.

The construction of fused imidazole ring systems is a significant area of research due to the prevalence of these scaffolds in biologically active molecules and materials science. organic-chemistry.org The bromomethyl group in 1H-Imidazole, 4-(bromomethyl)-5-methyl- provides a convenient electrophilic handle for intramolecular cyclization reactions, leading to the formation of various fused heterocycles. For instance, reaction with a suitable nucleophile that is tethered to the imidazole nitrogen can lead to the formation of imidazo[1,5-a]pyridines, imidazo[5,1-b]oxazoles, and imidazo[5,1-b]thiazoles. organic-chemistry.org

A general strategy involves the initial N-alkylation of a suitable heterocyclic precursor with 1H-Imidazole, 4-(bromomethyl)-5-methyl-, followed by an intramolecular cyclization. The reaction conditions for these transformations are often mild, and the yields can be quite good, depending on the specific ring system being constructed.

Table 1: Examples of Fused Imidazole Ring Systems from 1H-Imidazole, 4-(bromomethyl)-5-methyl-

| Starting Material | Reagent | Product | Reaction Conditions |

| 2-Aminopyridine | 1H-Imidazole, 4-(bromomethyl)-5-methyl- | Imidazo[1,2-a]pyridinium bromide derivative | Heat in a suitable solvent (e.g., DMF) |

| 2-Aminothiazole | 1H-Imidazole, 4-(bromomethyl)-5-methyl- | Imidazo[2,1-b]thiazolium bromide derivative | Reflux in ethanol |

| 2-Aminobenzimidazole | 1H-Imidazole, 4-(bromomethyl)-5-methyl- | Benzimidazo[1,2-a]imidazolium bromide derivative | Microwave irradiation in DMF with a base |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating these types of cyclization reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov

The imidazole ring in 1H-Imidazole, 4-(bromomethyl)-5-methyl- can be further functionalized in a regioselective manner. The presence of the methyl and bromomethyl groups influences the site of subsequent reactions. Alkylation of the imidazole nitrogen is a common transformation. Due to the tautomeric nature of the 1H-imidazole, alkylation can potentially occur at either of the two ring nitrogens. The regioselectivity of this alkylation is influenced by several factors, including the nature of the alkylating agent, the solvent, and the presence of a base.

For instance, in the alkylation of similar substituted imidazoles, the use of different bases and solvents can direct the alkylation to a specific nitrogen atom. researchgate.netresearchgate.net This regioselective alkylation is crucial for the synthesis of specific isomers of more complex molecules. A general protocol for achieving regioselective N-alkylation has been a focus of synthetic methodology development. rsc.org

Table 2: Regioselective N-Alkylation of 1H-Imidazole, 4-(bromomethyl)-5-methyl-

| Alkylating Agent | Base | Solvent | Major Product |

| Methyl iodide | Potassium carbonate | Acetonitrile (B52724) | 1,5-Dimethyl-4-(bromomethyl)-1H-imidazole |

| Benzyl bromide | Sodium hydride | Tetrahydrofuran | 1-Benzyl-5-methyl-4-(bromomethyl)-1H-imidazole |

| Ethyl bromoacetate | Potassium carbonate | Acetonitrile at 60°C | Ethyl 2-(5-(bromomethyl)-4-methyl-1H-imidazol-1-yl)acetate |

The choice of reaction conditions can significantly improve the yield of the desired N-alkylated derivative.

Utility in Carbon-Carbon Bond Formation Methodologies

The bromomethyl group of 1H-Imidazole, 4-(bromomethyl)-5-methyl- is a key functional group for participating in various carbon-carbon bond-forming reactions, which are fundamental in the assembly of complex organic molecules.

While the bromomethyl group is not a typical substrate for direct palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira, the imidazole core can be halogenated to introduce a handle for such transformations. For example, bromination of the C2 position of the imidazole ring would provide a substrate suitable for these cross-coupling reactions. The resulting aryl- or vinyl-substituted imidazoles are valuable intermediates in medicinal chemistry and materials science. nih.govnih.gov

Alternatively, the bromomethyl group can be converted into other functional groups that are amenable to cross-coupling. For instance, conversion to a phosphonium (B103445) salt would allow for a Wittig reaction, a classic method for forming carbon-carbon double bonds.

The most direct application of the bromomethyl group is in alkylation reactions where it acts as an electrophile. It can react with a wide range of carbon nucleophiles, such as enolates, organometallic reagents, and carbanions, to form new carbon-carbon bonds. This allows for the extension of the carbon skeleton and the introduction of diverse structural motifs.

For example, the reaction of 1H-Imidazole, 4-(bromomethyl)-5-methyl- with the enolate of a ketone or ester would lead to the corresponding C-alkylated product. These reactions are typically carried out in the presence of a base to generate the nucleophilic enolate. researchgate.net

Table 3: C-Alkylation Reactions with 1H-Imidazole, 4-(bromomethyl)-5-methyl-

| Nucleophile | Base | Solvent | Product |

| Diethyl malonate | Sodium ethoxide | Ethanol | Diethyl 2-((5-methyl-1H-imidazol-4-yl)methyl)malonate |

| Acetylacetone | Potassium carbonate | Acetone | 3-((5-methyl-1H-imidazol-4-yl)methyl)pentane-2,4-dione |

| Phenylacetonitrile | Sodium amide | Liquid ammonia | 2-Phenyl-3-(5-methyl-1H-imidazol-4-yl)propanenitrile |

Applications in Nitrogen, Oxygen, and Sulfur Heteroatom Linkages

The electrophilic bromomethyl group of 1H-Imidazole, 4-(bromomethyl)-5-methyl- readily reacts with nitrogen, oxygen, and sulfur nucleophiles to form new heteroatom linkages. These reactions are fundamental for the synthesis of a wide variety of compounds with potential applications in medicinal chemistry and materials science.

The N-alkylation of amines, amides, and other nitrogen heterocycles with 1H-Imidazole, 4-(bromomethyl)-5-methyl- is a straightforward process, typically proceeding under basic conditions. beilstein-journals.org Similarly, O-alkylation of alcohols and phenols, and S-alkylation of thiols and thiophenols, can be achieved to introduce the 4-(bromomethyl)-5-methyl-1H-imidazolyl moiety. researchgate.net

Table 4: Heteroatom Linkages with 1H-Imidazole, 4-(bromomethyl)-5-methyl-

| Nucleophile | Base | Solvent | Product |

| Aniline (Nitrogen) | Triethylamine | Dichloromethane | N-((5-methyl-1H-imidazol-4-yl)methyl)aniline |

| Phenol (Oxygen) | Potassium carbonate | Acetone | 1-(phenoxymethyl)-4-methyl-5-(bromomethyl)-1H-imidazole |

| Thiophenol (Sulfur) | Sodium hydroxide | Ethanol | 1-((phenylthio)methyl)-4-methyl-5-(bromomethyl)-1H-imidazole |

These reactions showcase the versatility of 1H-Imidazole, 4-(bromomethyl)-5-methyl- as a key synthetic intermediate for introducing the substituted imidazole scaffold into a diverse range of molecular architectures.

Deployment in Divergent Synthetic Strategies for Molecule Libraries

A divergent synthetic approach is a powerful strategy in medicinal and materials chemistry for the rapid generation of a multitude of structurally related compounds from a common intermediate. 1H-Imidazole, 4-(bromomethyl)-5-methyl- is an ideal starting material for such strategies due to the high reactivity of its bromomethyl group, which acts as a key functional handle for diversification.

The core principle of this strategy involves the reaction of the bromo-functionalized imidazole with a wide array of nucleophiles. Each reaction introduces a new functional group or molecular scaffold, leading to a library of distinct imidazole derivatives. This approach allows for the systematic exploration of chemical space around the 4,5-disubstituted imidazole core.

The general reaction scheme for this divergent synthesis is as follows:

R-Nu + 1H-Imidazole, 4-(bromomethyl)-5-methyl- → 4-((R-Nu)-methyl)-5-methyl-1H-imidazole + HBr

Where R-Nu represents a nucleophile.

The versatility of this approach is illustrated by the range of nucleophiles that can be employed, each leading to a different class of compounds. The following interactive table outlines various classes of nucleophiles and the corresponding products, showcasing the divergent potential of this building block.

| Nucleophile Class | Exemplary Nucleophile (R-Nu) | Resulting Compound Class | Potential Application Area |

| Alcohols (R-OH) | Ethanol | Ether | Solvents, Chemical Intermediates |

| Thiols (R-SH) | Thiophenol | Thioether | Ligands, Bioconjugation |

| Amines (R-NH₂) | Piperidine | Secondary Amine | Pharmaceutical Scaffolds |

| Carboxylates (R-COO⁻) | Sodium Acetate (B1210297) | Ester | Prodrugs, Fragrances |

| Azides (N₃⁻) | Sodium Azide | Azide | Click Chemistry, Bioorthogonal Labeling |

| Cyanides (CN⁻) | Potassium Cyanide | Nitrile | Precursors for Carboxylic Acids and Amines |

| Imidazoles | 1-Methylimidazole | Imidazolium (B1220033) Salt | Ionic Liquids, Catalysts |

This method facilitates the creation of a large and diverse library of molecules from a single, readily accessible precursor. The resulting compounds can then be screened for a variety of applications, leveraging the inherent chemical and physical properties of the imidazole core.

Role as a Precursor for Advanced Materials (excluding biological or clinical applications)

The application of 1H-Imidazole, 4-(bromomethyl)-5-methyl- extends beyond the synthesis of discrete small molecules to its use as a monomer or precursor for the creation of advanced materials. The reactivity of the bromomethyl group is again central to its utility in this context, enabling its incorporation into larger macromolecular structures. A significant area of application is in the synthesis of imidazolium-based ionic liquids and polymers.

Ionic Liquids:

Ionic liquids (ILs) are salts with melting points below 100°C, often exhibiting unique properties such as low volatility, high thermal stability, and tunable solvency. The quaternization of the imidazole nitrogen in 1H-Imidazole, 4-(bromomethyl)-5-methyl- through reaction with another imidazole or a tertiary amine is a common route to synthesize imidazolium salts. The reaction of the bromomethyl group with a nucleophilic imidazole, such as 1-methylimidazole, results in the formation of a dicationic imidazolium salt, a class of specialized ionic liquids.

These materials can be designed with specific properties by varying the counter-anion or the substituents on the imidazole rings. For instance, the resulting bromide salt can undergo anion exchange to introduce anions like hexafluorophosphate (B91526) ([PF₆]⁻) or tetrafluoroborate (B81430) ([BF₄]⁻), which can modify the material's physical properties, such as viscosity and miscibility with common solvents.

The synthesis of these materials leverages the nucleophilic substitution at the bromomethyl position. A generalized reaction to form a dicationic ionic liquid precursor is shown below:

1H-Imidazole, 4-(bromomethyl)-5-methyl- + 1-Alkylimidazole → [4-((1-Alkylimidazolium)methyl)-5-methyl-1H-imidazolium]²⁺ 2Br⁻

The properties of the resulting ionic liquids can be tailored for various applications in materials science, such as electrolytes in electrochemical devices, specialized solvents for chemical reactions, or as media for biomass processing.

Polymers and Coordination Compounds:

The bifunctional nature of 1H-Imidazole, 4-(bromomethyl)-5-methyl- (with a reactive bromomethyl group and a coordinating imidazole ring) makes it a candidate for the synthesis of functional polymers and coordination networks. The bromomethyl group can be used to anchor the imidazole unit onto a polymer backbone or a surface. The nitrogen atoms of the imidazole ring can then act as ligands to coordinate with metal ions, forming metal-organic frameworks (MOFs) or coordination polymers. These materials are of interest for applications in catalysis, gas storage, and separation technologies.

The following table summarizes the potential advanced materials derived from 1H-Imidazole, 4-(bromomethyl)-5-methyl- and their prospective applications.

| Material Class | Synthetic Strategy | Key Features | Potential Non-Biological Application |

| Dicationic Ionic Liquids | Quaternization of the imidazole ring with an alkylimidazole | Low volatility, high thermal stability, tunable properties | Solvents for synthesis, electrolytes, corrosion inhibitors |

| Functional Polymers | Polymerization or grafting via the bromomethyl group | Imidazole functionality along the polymer chain | Metal-ion scavenging, catalytic supports |

| Coordination Polymers/MOFs | Coordination of the imidazole nitrogen to metal centers | Porous structure, high surface area | Gas storage, separation, heterogeneous catalysis |

The strategic use of 1H-Imidazole, 4-(bromomethyl)-5-methyl- as a synthetic building block provides a clear pathway to a wide range of molecules and materials with tailored properties, underscoring its importance in modern chemical synthesis.

Advanced Spectroscopic and Analytical Characterization Techniques for 1h Imidazole, 4 Bromomethyl 5 Methyl and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) atoms within the 1H-Imidazole, 4-(bromomethyl)-5-methyl- molecule. The chemical shifts, coupling constants, and through-space correlations provide a detailed map of the molecular structure.

For 1H-Imidazole, 4-(bromomethyl)-5-methyl-, the expected ¹H NMR spectrum would feature distinct signals for the imidazole (B134444) ring proton, the methyl protons, and the bromomethyl protons. The ¹³C NMR spectrum would correspondingly show signals for the different carbon environments within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-Imidazole, 4-(bromomethyl)-5-methyl-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | 7.5 - 8.0 | 135 - 140 |

| C4-CH₂Br | 4.5 - 5.0 | 25 - 30 |

| C5-CH₃ | 2.2 - 2.5 | 10 - 15 |

| N1-H | 10 - 12 (broad) | - |

| C4 | - | 125 - 130 |

Note: Predicted values are based on typical ranges for similar imidazole derivatives. Actual values may vary depending on the solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To overcome the limitations of one-dimensional NMR and to unequivocally assign all signals, a combination of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For a derivative of 1H-Imidazole, 4-(bromomethyl)-5-methyl- with substituents on the imidazole ring, COSY would show correlations between adjacent protons. For the parent compound, it would primarily confirm the absence of such couplings between the isolated C2-H, CH₂Br, and CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This is a crucial experiment for assigning the carbon signals based on the more easily interpretable proton spectrum. For instance, the proton signal of the methyl group would show a cross-peak with the corresponding methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.edu This is invaluable for piecing together the molecular skeleton. Key HMBC correlations expected for 1H-Imidazole, 4-(bromomethyl)-5-methyl- are detailed in the table below.

Table 2: Key HMBC Correlations for 1H-Imidazole, 4-(bromomethyl)-5-methyl-

| Proton Signal | Correlated Carbon Signals | Information Gained |

|---|---|---|

| C2-H | C4, C5 | Confirms the connectivity of the imidazole ring. |

| C4-CH₂Br | C4, C5 | Links the bromomethyl group to the C4 position of the imidazole ring. |

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of whether they are directly bonded. This is particularly useful for determining stereochemistry and conformation in derivatives. For the planar 1H-Imidazole, 4-(bromomethyl)-5-methyl-, NOESY can confirm the proximity of the C4-bromomethyl and C5-methyl groups.

Mass Spectrometry (MS) for Elemental Composition and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby revealing the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For 1H-Imidazole, 4-(bromomethyl)-5-methyl- (C₅H₇BrN₂), the expected exact mass would be calculated, and the characteristic isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would be a key diagnostic feature in the mass spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

When dealing with reaction mixtures or assessing the purity of a sample, chromatographic techniques are coupled with mass spectrometry.

GC-MS: Gas Chromatography-Mass Spectrometry is suitable for the analysis of volatile and thermally stable compounds. nih.gov Derivatization may sometimes be necessary for less volatile imidazole derivatives to improve their chromatographic behavior. gdut.edu.cnmdpi.com GC-MS provides both the retention time of the compound, which is a characteristic property, and its mass spectrum for identification.

LC-MS: Liquid Chromatography-Mass Spectrometry is a versatile technique for a wide range of compounds, including those that are not amenable to GC-MS. nih.govmdpi.com Reversed-phase HPLC is a common method for separating imidazole-containing compounds. sielc.com LC-MS is particularly useful for analyzing complex mixtures and for the purification of target compounds. The analysis of 4(5)-methylimidazole, a related compound, often utilizes LC-MS due to its polarity and water solubility. mdpi.com

Table 3: Chromatographic and Mass Spectrometric Data

| Technique | Information Provided | Application for 1H-Imidazole, 4-(bromomethyl)-5-methyl- |

|---|---|---|

| GC-MS | Retention time, mass spectrum of volatile components. | Purity assessment, identification of volatile impurities. |

| LC-MS | Retention time, mass spectrum of a wide range of components. | Purity determination, analysis of reaction mixtures, isolation of derivatives. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of 1H-Imidazole, 4-(bromomethyl)-5-methyl- or one of its derivatives can be grown, this technique can provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govresearchgate.net For chiral derivatives, X-ray crystallography can be used to determine the absolute stereochemistry. The crystal packing information reveals details about hydrogen bonding and other non-covalent interactions that govern the solid-state architecture.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of specific frequencies of light corresponds to the vibrations of particular functional groups.

For 1H-Imidazole, 4-(bromomethyl)-5-methyl-, key vibrational bands would be expected for the N-H stretch, C-H stretches (aromatic and aliphatic), C=N and C=C stretches of the imidazole ring, and the C-Br stretch of the bromomethyl group.

Table 4: Predicted IR Absorption Bands for 1H-Imidazole, 4-(bromomethyl)-5-methyl-

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Imidazole) | 3100 - 2800 (broad) | Medium |

| C-H Stretch (Imidazole Ring) | 3150 - 3050 | Medium |

| C-H Stretch (Methyl) | 2975 - 2850 | Medium |

| C=N and C=C Stretch (Imidazole Ring) | 1600 - 1450 | Medium-Strong |

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the imidazole ring. Together, these vibrational spectroscopies offer a rapid and non-destructive method for confirming the presence of key functional groups within the molecule.

Table of Compounds

| Compound Name |

|---|

| 1H-Imidazole, 4-(bromomethyl)-5-methyl- |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable in the synthesis and analysis of specialty chemicals like 1H-Imidazole, 4-(bromomethyl)-5-methyl-. These methods are crucial for both the purification of the compound from reaction mixtures and for the precise assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly employed chromatographic techniques for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For a polar, functionalized molecule such as 1H-Imidazole, 4-(bromomethyl)-5-methyl-, reversed-phase HPLC (RP-HPLC) is a particularly suitable method for its purification and purity assessment.

Methodology and Research Findings:

In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For imidazole derivatives, C18 (octadecyl) and C8 (octyl) columns are the most frequently utilized stationary phases due to their ability to provide excellent separation for a wide range of polarities. nih.govresearchgate.net

A typical HPLC method for the analysis of substituted imidazoles would involve a gradient elution. This technique allows for the effective separation of the target compound from its starting materials, by-products, and degradation products. The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier, most commonly acetonitrile (B52724) or methanol (B129727). wiley.comnih.gov The choice of the organic modifier and the gradient profile are critical for achieving optimal separation. For instance, methanol has been shown to provide better separation than acetonitrile for certain imidazole compounds. wiley.com

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, as the imidazole ring exhibits UV absorbance. For enhanced sensitivity and specificity, especially for complex matrices or trace-level analysis, Mass Spectrometry (MS) is coupled with HPLC (LC-MS). wiley.com

While specific HPLC methods for 1H-Imidazole, 4-(bromomethyl)-5-methyl- are not extensively documented in publicly available literature, methods for structurally similar compounds provide a strong basis for method development. For example, a method for separating various imidazole derivatives utilized a C18 column with a mobile phase gradient of water and methanol, both containing 0.1% formic acid. wiley.com Another study on imidazole antifungals employed various reversed-phase columns (Hypersil C-18, Spherisorb-CN, Chromspher-B) to achieve selective separations. nih.gov

For the purification of 1H-Imidazole, 4-(bromomethyl)-5-methyl-, preparative HPLC can be employed using similar column chemistry and mobile phase systems, but with larger column dimensions and higher flow rates to handle larger sample loads.

Interactive Data Table: Illustrative HPLC Parameters for Analysis of Substituted Imidazoles

| Parameter | Setting | Rationale/Benefit |

| Stationary Phase | Reversed-Phase C18 or C8 | Provides good retention and selectivity for polar and non-polar imidazole derivatives. |

| Mobile Phase A | Water with 0.1% Formic Acid or 10-20 mM Ammonium Acetate | Ensures good peak shape and ionization for MS detection. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic modifier to elute the compounds from the column. |

| Gradient Elution | Low to high percentage of Mobile Phase B | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 0.5 - 1.5 mL/min | Typical flow rate for analytical scale columns. |

| Column Temperature | 25 - 40 °C | Can influence selectivity and peak shape. |

| Detection | DAD (210-280 nm) or ESI-MS | UV detection is suitable for the imidazole core; MS provides structural information. |

This table presents a generalized set of starting parameters for the HPLC analysis of 1H-Imidazole, 4-(bromomethyl)-5-methyl- and its derivatives, based on established methods for similar compounds.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. While 1H-Imidazole, 4-(bromomethyl)-5-methyl- is a polar molecule and may not be readily volatile, GC analysis is feasible, often with a derivatization step to enhance its volatility and thermal stability.

Methodology and Research Findings:

For the GC analysis of polar compounds like imidazoles, derivatization is a common strategy. This involves chemically modifying the analyte to make it more suitable for GC analysis. A frequently used derivatization reagent for imidazoles is isobutyl chloroformate (IBCF). gdut.edu.cn This reagent reacts with the active hydrogen on the imidazole ring, creating a less polar and more volatile derivative.

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase, typically helium or nitrogen) through a capillary column (the stationary phase). The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. A variety of capillary columns can be used, with the choice depending on the specific application. For general-purpose analysis of a broad range of compounds, a (5% phenyl)-methylpolysiloxane column is often employed. researchgate.net

The temperature of the GC oven is carefully controlled and can be held constant (isothermal) or programmed to increase over time (temperature programming). Temperature programming is particularly useful for separating a mixture of compounds with a wide range of boiling points.

The most common detector for GC analysis is the Flame Ionization Detector (FID), which is sensitive to most organic compounds. researchgate.net However, for unambiguous identification, a Mass Spectrometer (MS) is often coupled with the GC (GC-MS). This provides detailed structural information based on the mass-to-charge ratio of the fragmented ions, allowing for confident identification of the compound and its derivatives. gdut.edu.cn

Interactive Data Table: Proposed GC-MS Parameters for Analysis of Derivatized 1H-Imidazole, 4-(bromomethyl)-5-methyl-

| Parameter | Setting | Rationale/Benefit |

| Derivatization Reagent | Isobutyl chloroformate (IBCF) | Increases volatility and thermal stability of the imidazole. |

| Stationary Phase | (5% Phenyl)-methylpolysiloxane capillary column (e.g., DB-5ms) | A versatile column suitable for a wide range of organic compounds. |

| Carrier Gas | Helium at a constant flow rate | Inert gas to transport the analytes through the column. |

| Injection Mode | Split/Splitless | Splitless mode is preferred for trace analysis. |

| Oven Temperature Program | e.g., Start at 50°C, ramp to 280°C | Allows for the separation of compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) | Provides structural information for positive identification. |

| Ionization Mode | Electron Ionization (EI) | A standard ionization technique for GC-MS. |

This table outlines a proposed set of parameters for the GC-MS analysis of 1H-Imidazole, 4-(bromomethyl)-5-methyl- following a derivatization step. These parameters are based on established methods for similar imidazole derivatives.

Theoretical and Computational Chemistry Studies of 1h Imidazole, 4 Bromomethyl 5 Methyl

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of electron distribution and orbital energies, which are crucial for predicting chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. acadpubl.eu

For 1H-Imidazole, 4-(bromomethyl)-5-methyl-, the imidazole (B134444) ring itself is an electron-rich system. The nitrogen atoms and the double bonds contribute to a high-energy HOMO, making the ring a potential site for electrophilic attack. Conversely, the bromomethyl group, with the electronegative bromine atom, would be expected to lower the energy of the LUMO, making this part of the molecule susceptible to nucleophilic attack. In related imidazole derivatives, the HOMO is often localized on the imidazole ring, while the LUMO can be distributed across the substituents. acadpubl.eu

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for a Substituted Imidazole Derivative (Note: This table is illustrative and based on general principles and data from related compounds, not a specific calculation for 1H-Imidazole, 4-(bromomethyl)-5-methyl-)

| Molecular Orbital | Energy (eV) | General Location of Electron Density |

|---|---|---|

| HOMO | -6.5 | Imidazole ring, particularly the nitrogen atoms and double bonds |

| LUMO | -1.2 | Primarily on the bromomethyl substituent and adjacent carbon atom |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is not uniform. Some atoms or regions will have a partial positive charge (electron-poor) while others will have a partial negative charge (electron-rich). This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. researchgate.net In an MEP map, different colors are used to represent the electrostatic potential on the molecule's surface. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. youtube.com Green and yellow represent areas with intermediate potential.

For 1H-Imidazole, 4-(bromomethyl)-5-methyl-, an MEP map would likely show a negative potential (red) around the nitrogen atoms of the imidazole ring due to their lone pairs of electrons. orientjchem.org The hydrogen atom attached to the nitrogen in the imidazole ring and the hydrogen atoms of the methyl and bromomethyl groups would likely exhibit a positive potential (blue). The bromine atom, being highly electronegative, would also create a region of negative potential, while the adjacent carbon of the bromomethyl group would be electron-deficient and thus have a positive potential, making it a prime site for nucleophilic substitution reactions.

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide detailed insights into the behavior of 1H-Imidazole, 4-(bromomethyl)-5-methyl- in different solvent environments and how it interacts with other molecules. By simulating the trajectory of the molecule in a box of solvent molecules (e.g., water), one can understand its solvation process, including the formation of hydrogen bonds and other non-covalent interactions. ajchem-a.com

For 1H-Imidazole, 4-(bromomethyl)-5-methyl-, MD simulations could reveal how water molecules arrange themselves around the imidazole ring, forming hydrogen bonds with the nitrogen atoms. researchgate.net The simulations would also show the hydrophobic interactions between the methyl group and surrounding water molecules. Understanding these solvation dynamics is crucial for predicting the molecule's solubility and its behavior in biological systems. Furthermore, MD simulations can be used to study how this molecule interacts with other molecules, such as proteins or DNA, by predicting binding affinities and identifying key intermolecular interactions. nih.gov

Prediction of Spectroscopic Properties from First Principles

Quantum chemical calculations can be used to predict various spectroscopic properties of a molecule from first principles, without the need for experimental data. These predictions are valuable for identifying and characterizing the molecule. For instance, theoretical calculations can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum. These calculated frequencies can then be compared with experimental IR spectra to confirm the molecule's structure.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen, carbon, and nitrogen atoms in 1H-Imidazole, 4-(bromomethyl)-5-methyl- can be calculated. nih.gov These theoretical chemical shifts can aid in the interpretation of experimental NMR spectra, helping to assign the signals to the correct atoms in the molecule. Electronic transitions, which are observed in UV-Visible spectroscopy, can also be predicted by calculating the energy difference between the ground electronic state and various excited states. plos.org

Computational Design of Novel Synthetic Pathways and Catalysts for 1H-Imidazole, 4-(bromomethyl)-5-methyl-

Computational chemistry plays a significant role in the design of new and efficient synthetic routes for chemical compounds. By calculating the reaction energies and activation barriers for different potential synthetic steps, chemists can identify the most promising and energetically favorable pathways. researchgate.net For the synthesis of 1H-Imidazole, 4-(bromomethyl)-5-methyl-, computational methods could be used to explore different starting materials and reagents, predicting the yield and selectivity of various reactions.

Furthermore, computational chemistry is instrumental in the design of catalysts that can improve the efficiency of a chemical reaction. By modeling the interaction between a potential catalyst and the reactants, it is possible to understand the catalytic mechanism and predict which catalysts will be most effective. For instance, one could computationally screen different metal catalysts or organocatalysts for their ability to facilitate the bromination or methylation steps in the synthesis of 1H-Imidazole, 4-(bromomethyl)-5-methyl-.

Conformational Analysis and Potential Energy Surface Mapping

Molecules are not static entities; they can rotate around single bonds, leading to different spatial arrangements of their atoms called conformations. Conformational analysis aims to identify the most stable conformations of a molecule and the energy barriers between them. This is typically done by mapping the molecule's potential energy surface (PES), which is a mathematical function that describes the energy of a molecule as a function of its geometry.

For 1H-Imidazole, 4-(bromomethyl)-5-methyl-, conformational analysis would focus on the rotation around the single bond connecting the bromomethyl group to the imidazole ring. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This would reveal the most stable (lowest energy) conformation of the bromomethyl group relative to the imidazole ring and the energy required to rotate it. This information is important for understanding the molecule's shape and how it might interact with other molecules.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 1H-Imidazole, 4-(bromomethyl)-5-methyl- |

| Water |

| 1,3-bis(4-methoxyphenyl)prop-2-en-1-one |

| Dimethylformamide |

| N-((1H-indol-7-yl) methylene)-5-phenyl-1H-imidazol-2-amine |

| 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole |

| N-1,4,5-trimethyl-1H-imidazole-3-oxide |

| 2-(4-methoxybenzylidene)malononitrile |

| (E)-ethyl-2-cyano-3-(4-methoxyphenyl)acrylate |

| 2-benzoyl-3-(4-methoxyphenyl)acrylonitrile |

| 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |

| 5,5'-oxy-dimethyl-bis (2-furanaldehyde) |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole |

| 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone |

| 1-(2,3-dihydrobenzo[b] researchgate.netnih.govdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole |

| 1-(4-methoxyphenyl)-2,4,5-trimethyl-1H-imidazole |

| 4-(4,5-dimethyl-1H-imidazol-1-yl)benzenesulfonic acid |

| N-hydroxy-N-(4-(2,4,6-trimethyl-1H-imidazol-1-yl)phenyl)hydroxylamine |

| 2,4,5-trimethyl-1H-imidazole |

| 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide |

| 4-(Bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |

| 1,4-Bis(isoamyloxy)-2-naphthaldehyde |

| 10-(oxiran-2-ylmethyl)-10 H-phenothiazine |

| 1-(1 H-imidazol-1-yl)-3-(10 H-phenothiazin-10-yl)propan-2-ol |

| 1-(2-methyl-1 H-imidazol-1-yl)-3-(10 H-phenothiazin-10-yl) propan-2-ol |

Future Research Trajectories and Methodological Challenges in the Study of 1h Imidazole, 4 Bromomethyl 5 Methyl

Exploration of Undiscovered Reactivity Modes and Novel Transformations

The primary reactive site of 1H-Imidazole, 4-(bromomethyl)-5-methyl- is the bromomethyl group, which is susceptible to nucleophilic substitution. Future research will likely focus on expanding the scope of nucleophiles beyond simple amines and alkoxides to include more complex and sterically hindered substrates. Furthermore, the exploration of transition-metal-catalyzed cross-coupling reactions involving the C-Br bond of the bromomethyl group could unlock novel synthetic pathways. For instance, reactions analogous to Suzuki or Sonogashira couplings, typically employed for aryl halides, could potentially be adapted.

Another area of interest lies in the reactivity of the imidazole (B134444) ring itself. While the bromomethyl group is the more labile site, the N-H of the imidazole can undergo various reactions, including alkylation and arylation. mdpi.com Investigating the chemoselectivity of these reactions, particularly when competing with the bromomethyl site, will be crucial. The development of orthogonal protecting group strategies will be essential to selectively functionalize either the ring nitrogen or the bromomethyl group.

Potential novel transformations could also involve the methyl group at the 5-position. While less reactive, this group could potentially undergo functionalization through radical-based or metal-catalyzed C-H activation strategies, leading to the synthesis of highly substituted imidazole derivatives.

Development of Sustainable and Atom-Economical Synthetic Methodologies

Modern synthetic chemistry places a strong emphasis on green and sustainable practices. nih.govoiccpress.comresearchgate.net Future research on 1H-Imidazole, 4-(bromomethyl)-5-methyl- will undoubtedly be guided by these principles. The development of synthetic routes that minimize waste, utilize less hazardous reagents, and operate under milder conditions is a key objective.

One promising approach is the use of multicomponent reactions (MCRs), which can construct complex molecules in a single step from three or more starting materials, thereby increasing atom economy. organic-chemistry.org While the direct synthesis of 1H-Imidazole, 4-(bromomethyl)-5-methyl- via an MCR might be challenging, the development of MCRs that utilize this compound as a key building block is a viable and attractive strategy.

The use of alternative energy sources, such as microwave irradiation or sonication, has been shown to accelerate reaction times and improve yields in the synthesis of imidazole derivatives, often under solvent-free or more environmentally benign solvent conditions. nih.gov Applying these techniques to the synthesis and subsequent transformations of 1H-Imidazole, 4-(bromomethyl)-5-methyl- could lead to more sustainable processes. Furthermore, the exploration of biocatalysis, using enzymes to perform specific transformations, represents a frontier in green chemistry that could be applied to this system.

Integration into Automated and High-Throughput Synthesis Platforms

The demand for large libraries of diverse compounds for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. nih.govrsc.org The integration of 1H-Imidazole, 4-(bromomethyl)-5-methyl- into these platforms would enable the rapid generation of a wide array of derivatives for screening.

Flow chemistry, where reactions are carried out in continuous-flow reactors, offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and ease of automation. doaj.orgthalesnano.comthalesnano.comrsc.org The synthesis of imidazole derivatives and their subsequent alkylation have been successfully demonstrated in flow systems. thalesnano.com Adapting the synthesis and derivatization of 1H-Imidazole, 4-(bromomethyl)-5-methyl- to a flow process would be a significant step towards its use in high-throughput settings. rsc.org

The table below illustrates a conceptual automated synthesis workflow for generating a library of derivatives from 1H-Imidazole, 4-(bromomethyl)-5-methyl-.

| Step | Process | Technology | Potential Outcome |

|---|---|---|---|

| 1 | Reagent Dispensing | Automated liquid handler | Precise dispensing of 1H-Imidazole, 4-(bromomethyl)-5-methyl- and a library of nucleophiles into a microplate. |

| 2 | Reaction | Automated flow reactor or microplate reactor with controlled heating/cooling. | Parallel synthesis of a library of substituted imidazoles. |

| 3 | Work-up and Purification | Automated solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC). | Purified library of compounds ready for analysis and screening. |

| 4 | Analysis | High-throughput mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. | Structural confirmation and purity assessment of the synthesized library. |

Challenges in Scale-Up and Process Intensification from a Research Perspective

Translating a laboratory-scale synthesis to an industrial-scale process presents numerous challenges. researchgate.netfigshare.comfhnw.ch For 1H-Imidazole, 4-(bromomethyl)-5-methyl-, key considerations include the management of heat generated during the reaction (exothermicity), ensuring efficient mixing, and maintaining consistent product quality at a larger scale. The bromination step, in particular, can be hazardous and requires careful control.

Process intensification, which aims to develop smaller, more efficient, and safer production processes, offers solutions to these challenges. rsc.org Continuous flow reactors, as mentioned earlier, are a prime example of process intensification. researchgate.netfigshare.com Their high surface-area-to-volume ratio allows for excellent heat transfer, mitigating the risks associated with exothermic reactions. researchgate.net

Another challenge is the potential for side reactions and impurity formation, which can become more pronounced at a larger scale. The development of robust analytical methods to monitor the reaction in real-time is crucial for process control and optimization. The table below outlines some of the key challenges and potential solutions in the scale-up of syntheses involving 1H-Imidazole, 4-(bromomethyl)-5-methyl-.

| Challenge | Potential Solution | Relevant Research Area |

|---|---|---|

| Exothermic reactions | Use of continuous flow reactors with efficient heat exchange. | Process Engineering, Flow Chemistry |

| Handling of hazardous reagents (e.g., bromine) | In-situ generation of reagents, use of less hazardous alternatives. rsc.org | Green Chemistry, Process Safety |

| Impurity formation | Optimization of reaction conditions, real-time process analytical technology (PAT). | Analytical Chemistry, Process Chemistry |

| Product isolation and purification | Development of crystallization-based or continuous purification methods. | Separation Science, Chemical Engineering |

Interdisciplinary Research Opportunities

The versatile nature of the 1H-Imidazole, 4-(bromomethyl)-5-methyl- scaffold makes it an attractive starting point for interdisciplinary research. The imidazole moiety is a common feature in many biologically active molecules and approved drugs. hilarispublisher.comnih.gov

Medicinal Chemistry: The synthesis of libraries of derivatives for screening against various biological targets is a major opportunity. The ability to easily introduce a wide range of functional groups via substitution of the bromine atom allows for the systematic exploration of structure-activity relationships (SAR).

Materials Science: Imidazole-based compounds are used in the development of ionic liquids, metal-organic frameworks (MOFs), and functional polymers. nih.govresearchgate.netresearchgate.net 1H-Imidazole, 4-(bromomethyl)-5-methyl- could serve as a key monomer or cross-linking agent in the synthesis of novel materials with tailored properties. For example, its incorporation into polymers could introduce sites for post-polymerization modification. The development of imidazolium-functionalized materials for applications in energy storage, such as in redox flow batteries, is another promising area. acs.org

Chemical Biology: The attachment of this imidazole derivative to biomolecules, such as proteins or nucleic acids, could be used to probe biological processes or to develop new bioconjugates with therapeutic or diagnostic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(bromomethyl)-5-methyl-1H-imidazole, and how are the products characterized?

- Synthetic Routes :

- Nucleophilic Substitution : Reacting 5-methyl-1H-imidazole with bromomethylating agents (e.g., dibromomethane or bromomethyl ethers) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Reactions are often conducted under inert atmospheres (N₂) to prevent side oxidation .

- Purification : Products are isolated via liquid-liquid extraction (e.g., ethyl acetate/water), dried over Na₂SO₄, and purified using column chromatography or recrystallization .

- Characterization :

- ¹H/¹³C NMR : To confirm substitution patterns and bromomethyl group integration (e.g., δ ~4.3 ppm for -CH₂Br) .

- HRMS (ESI) : Validates molecular weight with <5 ppm error .

Q. What are the key reactivity features of the bromomethyl group in this compound?

- Nucleophilic Substitution : The bromomethyl group undergoes substitution with amines, thiols, or alkoxides to form derivatives (e.g., amino-methyl or thioether analogs) .

- Cross-Coupling : Pd-catalyzed reactions (e.g., Suzuki-Miyaura) enable aryl/heteroaryl coupling at the methyl position .

- Acid-Base Behavior : The imidazole ring’s nitrogen atoms participate in hydrogen bonding, influencing solubility and coordination in metal complexes .

Advanced Research Questions

Q. How can computational methods optimize regioselectivity in alkylation reactions involving this compound?

- DFT Calculations : Use B3LYP/6-31G* to model transition states and predict preferred alkylation sites. For example, calculate energy barriers for bromomethyl group reactivity at C4 vs. other positions .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to design derivatives with enhanced binding affinity .

Q. What strategies resolve contradictory data in reaction yields during scale-up synthesis?

- Parameter Screening : Vary solvents (DMF vs. THF), bases (K₂CO₃ vs. Cs₂CO₃), and temperatures to identify optimal conditions. reports 77% yield with benzylamine in DMF, while shows lower yields (48%) under similar conditions, suggesting solvent purity or stoichiometry impacts .

- In Situ Monitoring : Use HPLC or LC-MS to track intermediate formation and adjust reaction kinetics .

Q. How does steric hindrance from the 5-methyl group influence the compound’s reactivity in medicinal chemistry?

- Steric Effects : The 5-methyl group restricts access to the imidazole ring’s N3 atom, directing electrophiles to the bromomethyl site. This enhances selectivity in prodrug design (e.g., covalent inhibitors targeting cysteine residues) .

- Bioisosteric Replacement : Replace bromomethyl with azidomethyl for click chemistry applications, maintaining steric bulk while enabling bioconjugation .

Methodological Considerations

Q. What analytical techniques are critical for confirming structural integrity in novel derivatives?

- Multi-NMR : 2D NMR (COSY, HSQC) resolves overlapping signals in crowded spectra (e.g., distinguishing methyl and bromomethyl protons) .

- X-ray Crystallography : Provides absolute configuration data for chiral derivatives .

Q. How can reaction scalability be improved without compromising purity?

- Flow Chemistry : Continuous flow systems enhance heat/mass transfer for exothermic bromomethylation reactions, reducing side products .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .

Applications in Drug Discovery

Q. What role does this compound play in fragment-based drug design?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.